5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

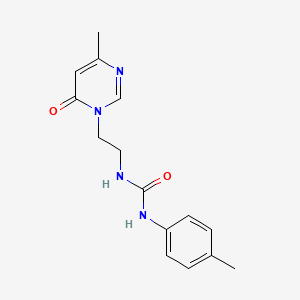

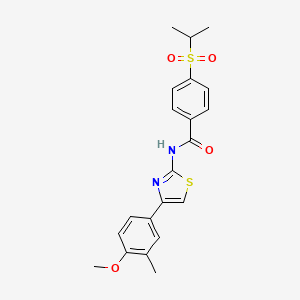

The compound “5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile” is a chemical substance with the molecular formula C20H11Cl2N3 . It is a member of the terphenyl family .

Synthesis Analysis

The compound was synthesized via a one-pot five-component reaction at 80°C using piperidine as an organo-catalyst .Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . It was characterized by 1H-NMR spectral analysis .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown the efficacy of derivatives of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile, such as 2-aminobenzene-1,3-dicarbonitriles (ABDNs), as corrosion inhibitors. ABDNs have been utilized to protect mild steel in acidic environments, demonstrating significant inhibition efficiency. These compounds adhere to the metal surface following the Langmuir adsorption isotherm and offer mixed-type inhibition. The effectiveness of these inhibitors has been supported by both experimental observations and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).

Surface and Structural Analysis

Derivatives of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile have been studied for their interactions with aluminum surfaces in alkaline solutions. Their adsorption properties and the resultant surface modifications have been investigated using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) (Verma et al., 2015).

Synthesis of Di- and Triamino-terphenyls

Research into the synthesis of various di- and triamino-terphenyl compounds has been conducted. These compounds have been created using a multi-step process, involving the reduction and denitration of initial compounds, leading to derivatives with amino groups on the side benzene rings. This research provides insights into the synthesis methods for such complex molecules (Milart, Wilamowski, & Sepioŀ, 1998).

Electronic Spectra and Steric Effects

Studies have been conducted on the steric effects in the ground and excited singlet states of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile derivatives. These investigations provide an understanding of how steric hindrance affects electronic spectra, particularly in the context of nitrile groups in these compounds (Nowak & Baraldi, 1989).

Propiedades

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMLICRGHZARTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2683076.png)

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)